2',6'-Difluoro-4'-nitrophenacyl bromide
Description
2',6'-Difluoro-4'-nitrophenacyl bromide (CAS 99-81-0, molecular formula C₈H₆BrNO₃, molecular weight 244.04 g/mol) is a fluorinated aromatic bromoketone derivative characterized by two fluorine atoms at the 2' and 6' positions and a nitro group at the 4' position of the phenacyl moiety . This compound is structurally related to phenacyl bromide derivatives but distinguished by its electron-withdrawing fluorine and nitro substituents, which enhance its reactivity in nucleophilic substitution reactions and influence its physicochemical properties, such as melting point (94–99°C) and solubility .
It is primarily used as a reagent in organic synthesis and analytical chemistry, particularly in derivatization protocols for high-performance liquid chromatography (HPLC) to enhance detection of carboxylic acids or other functional groups . Its fluorinated structure may improve stability and selectivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-bromo-1-(2,6-difluoro-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)8-5(10)1-4(12(14)15)2-6(8)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHATQGQVXGZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Difluoro-4’-nitrophenacyl bromide typically involves the bromination of 2’,6’-Difluoro-4’-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure the selective bromination of the phenacyl group.
Industrial Production Methods: Industrial production of 2’,6’-Difluoro-4’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: 2’,6’-Difluoro-4’-nitrophenacyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenacyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of 2’,6’-Difluoro-4’-nitrophenacyl derivatives with various functional groups.
Reduction: Formation of 2’,6’-Difluoro-4’-aminoacetophenone.
Oxidation: Formation of 2’,6’-Difluoro-4’-nitrobenzoic acid.
Scientific Research Applications
2’,6’-Difluoro-4’-nitrophenacyl bromide is utilized in various scientific research applications:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,6’-Difluoro-4’-nitrophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: The compound reacts with nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Redox Pathways: The nitro group undergoes reduction or oxidation, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key attributes of 2',6'-difluoro-4'-nitrophenacyl bromide with structurally related brominated acetophenones and fluorinated derivatives:
Key Observations:
Fluorine Substituents: The 2',6'-difluoro groups in the target compound increase electronegativity and steric hindrance compared to non-fluorinated analogs like 4-nitrophenacyl bromide. This enhances reactivity in SN₂ reactions and may improve thermal stability .
Nitro Group : The 4'-nitro group contributes to strong electron-withdrawing effects, facilitating nucleophilic attack at the α-carbon adjacent to the bromide, a critical feature in derivatization chemistry .
Biological Activity : Unlike Sepantronium Bromide (a survivin inhibitor) or dFdC (a nucleoside analog), this compound lacks direct therapeutic applications. Its utility lies in chemical synthesis and analytical methodologies .
Biological Activity
2',6'-Difluoro-4'-nitrophenacyl bromide (DFNPB) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. This article explores the biological activity of DFNPB, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : CHBrFNO
- Molecular Weight : 267.02 g/mol
- CAS Number : 121228580
DFNPB is characterized by a nitro group and two fluorine atoms on the phenyl ring, contributing to its unique reactivity and biological interactions.
The biological activity of DFNPB is primarily attributed to its ability to interact with various biological targets. The nitro group can be reduced to form reactive intermediates that may covalently bind to proteins or nucleic acids, potentially leading to alterations in cellular functions. The presence of fluorine atoms enhances the compound's stability and influences its interaction with biological molecules.
Biological Activity Overview
- Antimicrobial Activity : DFNPB has shown promise in inhibiting the growth of certain bacterial strains. In vitro studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
- Cytotoxicity : Research indicates that DFNPB exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic profile.
- Enzyme Inhibition : DFNPB has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes responsible for nucleotide synthesis, impacting cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DFNPB against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This study highlights DFNPB's potential as an antimicrobial agent, particularly against Staphylococcus aureus.
Study 2: Cytotoxic Effects on Cancer Cells
In a separate investigation, DFNPB was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These results suggest that DFNPB could be a candidate for further development as an anticancer drug due to its selective cytotoxicity towards cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DFNPB, a comparison with related compounds is useful:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Difluoro-4-nitrobenzylamine | Two fluorine atoms, one nitro group | Antimicrobial, enzyme inhibition |
| 2',6'-Difluoro-4'-nitrophenylacetate | Similar structure without bromide | Moderate cytotoxicity |
This comparison indicates that while similar compounds exhibit some biological activities, DFNPB's unique combination of functional groups may enhance its efficacy in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
